molecular formula C4H10O6S2 B1198287 Ethylene dimethanesulfonate CAS No. 4672-49-5

Ethylene dimethanesulfonate

Cat. No. B1198287
CAS RN: 4672-49-5
M. Wt: 218.3 g/mol
InChI Key: QSQFARNGNIZGAW-UHFFFAOYSA-N
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Description

Ethylene dimethanesulfonate (EDS) is a mild alkylated ethylene glycol non-volatile methanesulfonate diester . It has a selective pro-apoptotic effect on LC . EDS is a polyethylene glycol (PEG)-based PROTAC linker that can be used in the synthesis of a series of PROTACs .


Synthesis Analysis

EDS can be synthesized from Ethylene glycol and Methanesulfonyl chloride . It is used in the synthesis of a series of PROTACs .


Molecular Structure Analysis

The molecular formula of EDS is C4H10O6S2 . The molecular weight is 218.25 . The InChI key is QSQFARNGNIZGAW-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving EDS are not detailed in the search results, it’s known that EDS is used in the synthesis of a series of PROTACs .


Physical And Chemical Properties Analysis

EDS appears as a white to off-white solid . It is soluble in Chloroform (sparingly, heated), and Methanol (very slightly) . The boiling point is 448.9±28.0°C at 760 mmHg . The melting point is 35-36°C . The density is 1.461 g/cm3 .

Scientific Research Applications

Endocrinology and Reproductive Biology

EDS is known for its selective cytotoxicity towards Leydig cells, which are located in the testes and are responsible for testosterone production. This property has been utilized in studies to understand the role of Leydig cells in testosterone production and spermatogenesis. For instance, EDS has been used to induce Leydig cell depletion in animal models to study the regeneration of these cells and the subsequent recovery of testosterone levels .

Agriculture

In agriculture, EDS derivatives, particularly ethylene, have been studied for their role as plant growth regulators. Ethylene influences various stages of plant growth, from germination to fruit ripening and senescence. Research has explored the use of ethylene and its releasing compounds to modify plant growth patterns, improve crop yield, and manage post-harvest physiology .

Medicine

In the medical field, EDS and its derivatives have been investigated for their potential in regenerative medicine. Studies have shown that EDS can induce the regeneration of the adrenal cortex in animal models, which is significant for understanding adrenal insufficiency and developing treatments for related conditions .

Environmental Science

EDS-related compounds, such as deep eutectic solvents (DESs), have been researched for their applications in energy and environmental science. DESs derived from EDS have been used for the synthesis of materials for energy storage and environmental remediation, including CO2 adsorption and reduction of pollutants .

Industrial Processes

In industrial processes, EDS derivatives are involved in the activation of methane to produce methanesulfonic acid (MSA), which is used in various chemical processes. The selectivity and efficiency of this reaction are crucial for the production of MSA, which has applications in the pharmaceutical and electroplating industries .

Biochemistry

EDS has been utilized in biochemistry for its alkylating properties. It has been used to study the mechanism of apoptosis in Leydig cells, providing insights into the biochemical pathways involved in programmed cell death. This research has implications for understanding cell turnover and the development of therapeutic agents .

Safety And Hazards

EDS is harmful if swallowed, in contact with skin, or inhaled . It is suspected of causing cancer . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

While specific future directions for EDS are not detailed in the search results, its selective pro-apoptotic effects on LC and its use in the synthesis of a series of PROTACs suggest potential applications in biomedical research .

properties

IUPAC Name

2-methylsulfonyloxyethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O6S2/c1-11(5,6)9-3-4-10-12(2,7)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQFARNGNIZGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52410-74-9
Record name Poly(oxy-1,2-ethanediyl), α-(methylsulfonyl)-ω-[(methylsulfonyl)oxy]-
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URL https://commonchemistry.cas.org/detail?cas_rn=52410-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40196931
Record name Ethylene dimethanesulfonate
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Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylene dimethanesulfonate

CAS RN

4672-49-5
Record name 1,2-Ethanediol, 1,2-dimethanesulfonate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethylene dimethanesulfonate
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Record name Ethylene dimethanesulfonate
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Record name Ethylene dimethanesulfonate
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Record name 2-(methanesulfonyloxy)ethyl methanesulfonate
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Record name ETHANE DIMETHANESULPHONATE
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Synthesis routes and methods

Procedure details

Potassium carbonate (6.7 g, 48.5 mmol) and diisopropylethylamine (0.3 g, 2.3 mmol) were suspended in dichloromethane-toluene (1/1, 10 mL), and ethylene glycol (1.5 g, 23.3 mmol) and methanesulfonyl chloride (5.5 g, 48.0 mmol) were dropped at the same time in an ice bath. A reaction was effected at room temperature for 3 hours and, thereafter, the reaction was terminated by addition to ice water. An organic layer separated through liquid separation was concentrated, so as to obtain the desired product, 1,2-bis(methanesulfonyloxy)ethane, at a yield of 36% (1.8 g, 8.4 mmol). The measurement result of 1H NMR is as described below.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
dichloromethane toluene
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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